molecular formula C27H27N3O4 B2755953 4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one CAS No. 1018161-80-2

4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one

Cat. No.: B2755953
CAS No.: 1018161-80-2
M. Wt: 457.53
InChI Key: FHYKJZGZHFSWPR-UHFFFAOYSA-N
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Description

4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole core, a phenylpyrrolidinone moiety, and a hydroxy-methoxyphenoxy group, making it a unique structure with diverse chemical properties.

Mechanism of Action

Target of Action

The compound, also known as “4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-phenylpyrrolidin-2-one” or “HMS3465G20”, is a derivative of Ranolazine . Ranolazine is an antianginal medication that primarily targets the late sodium current in the heart . By inhibiting this current, it minimizes calcium overload in ischemic cardiomyocytes .

Mode of Action

The compound interacts with its target, the late sodium current, by inhibiting it . This inhibition reduces the influx of sodium ions into the cell, which in turn decreases the intracellular calcium concentration via the sodium-calcium exchanger . The reduction in calcium overload in ischemic cardiomyocytes helps to alleviate the symptoms of angina .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sodium and calcium ion exchange in cardiomyocytes . By inhibiting the late sodium current, the compound reduces the driving force for the sodium-calcium exchanger, leading to a decrease in intracellular calcium concentration . This can help to prevent the detrimental effects of calcium overload in the heart, such as contractile dysfunction, energy waste, and arrhythmias .

Pharmacokinetics

The pharmacokinetic properties of this compound are likely to be similar to those of Ranolazine, given their structural similarity . Ranolazine is rapidly and extensively metabolized in the liver and intestine, with less than 5% excreted unchanged in urine and feces . The apparent terminal half-life of Ranolazine is 7 hours . The pharmacokinetics of the (+) R- and (-) S-enantiomers of Ranolazine are similar in healthy volunteers .

Result of Action

The primary result of the compound’s action is the reduction of calcium overload in ischemic cardiomyocytes . This can lead to an improvement in the symptoms of angina, including chest pain and discomfort . Additionally, by favoring glucose utilization over fatty acid oxidation, the compound may help to ameliorate the “energy starvation” of the failing heart .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its absorption, distribution, metabolism, and excretion . Furthermore, individual patient factors such as age, sex, renal and hepatic function, and genetic polymorphisms can also influence the compound’s action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process includes purification steps such as crystallization, distillation, and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted benzodiazole derivatives .

Scientific Research Applications

4-{1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}-1-phenylpyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Properties

IUPAC Name

4-[1-[2-hydroxy-3-(4-methoxyphenoxy)propyl]benzimidazol-2-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-33-22-11-13-23(14-12-22)34-18-21(31)17-30-25-10-6-5-9-24(25)28-27(30)19-15-26(32)29(16-19)20-7-3-2-4-8-20/h2-14,19,21,31H,15-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYKJZGZHFSWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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